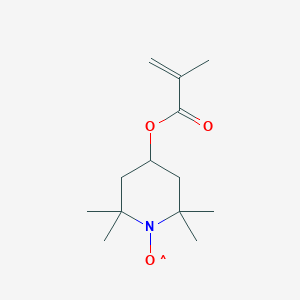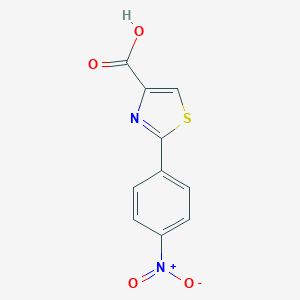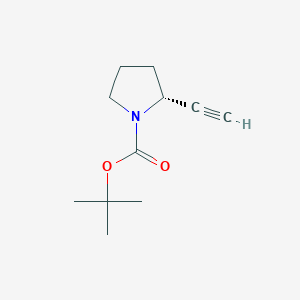
N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine
説明
“N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine” is a complex organic compound. The “1,3-benzodioxol-5-ylmethyl” part suggests the presence of a benzodioxole ring, which is a type of aromatic ether . The “6-chloro-4-quinazolinamine” part indicates a quinazoline ring, which is a type of heterocyclic compound, with a chlorine atom and an amine group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of benzodioxole and quinazoline rings. These rings are likely connected by a single bond through the nitrogen atom of the amine group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxole and quinazoline rings, as well as the chlorine atom and the amine group . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the presence of the chlorine atom might increase its density and boiling point compared to similar compounds without a chlorine atom.
科学的研究の応用
Application in Environmental Science: Phosphorus Removal
Summary of the Application
MBCQ, or biochar microspheres, have been used in the field of environmental science for the removal of phosphorus from water . Phosphorus is an essential element for living organisms but can cause water eutrophication and serious damage to the water ecosystem when discharged in excess .
Methods of Application or Experimental Procedures
MBCQ was prepared by the sol-gel method using powdery biochar from Hydrocotyle vulgaris as raw material and sodium alginate as a granular carrier . Experiments were performed to investigate the dynamic adsorption characteristics of phosphorus by MBCQ in the adsorption column . The influences of particle size, initial phosphorus concentration, flow rate, and column height on the breakthrough curve were also studied .
Results or Outcomes Obtained
The results showed that the static adsorption properties of different particles varied and that 3-millimeter particles were optimal . The breakthrough time positively correlated with column height and negatively correlated with initial phosphorus concentration, flow rate, and particle size . Flow velocity significantly impacted breakthrough time and length of mass transfer . The bed depth/service time model accurately predicted the relationship between breakthrough times and column heights . The Thomas model described the MBCQ adsorption process of Ph ( R2 > 0.95), which indicated that diffusion in MBCQ adsorption was not a rate-limiting step .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-2-3-13-12(6-11)16(20-8-19-13)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODHOSDWZLJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425013 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
CAS RN |
150450-53-6 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)






![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)


